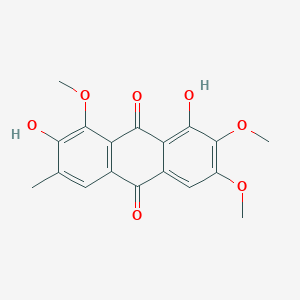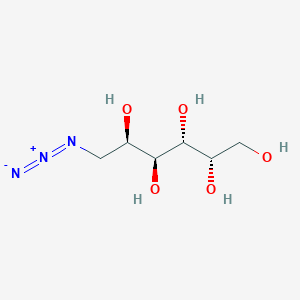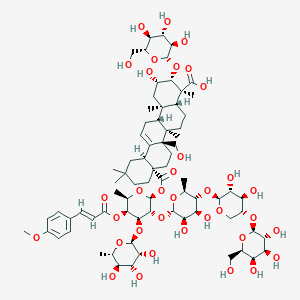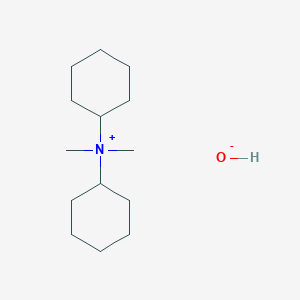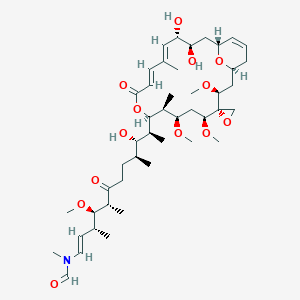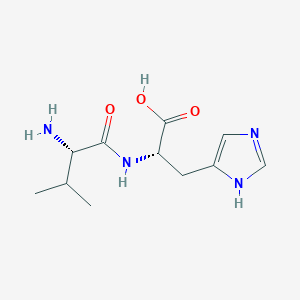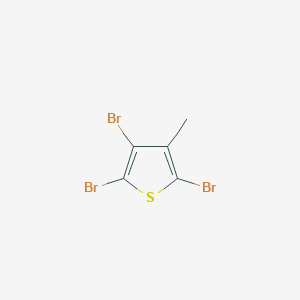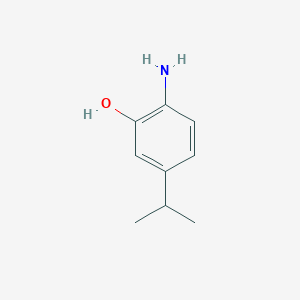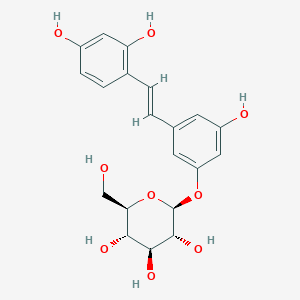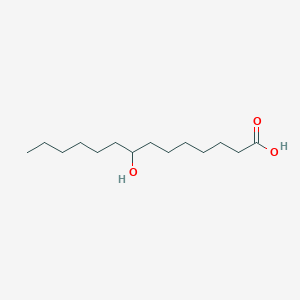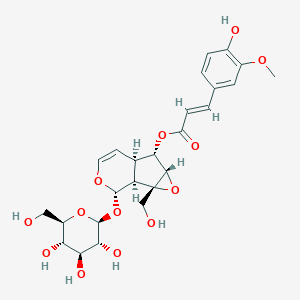
Picroside III
Overview
Description
Picroside III is an iridoid glycoside isolated from Picrorhiza scrophulariiflora (PS), a traditional Chinese medicine . It is a natural product derived from plant source .
Synthesis Analysis
Picroside III is produced in the wild leaf explant of P. kurroa under different culture conditions . A series of triazole-modified Picroside II derivatives were synthesized using drug combination principles .Chemical Reactions Analysis
The biosynthetic pathway of Picroside III involves the expression of certain genes that show a positive correlation with the observed metabolites . The chemical reactions involved in the synthesis of Picroside III derivatives have been studied .Scientific Research Applications
Treatment of Colitis
Picroside III, an active ingredient of Picrorhiza scrophulariiflora, has been found to have protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It significantly alleviated clinical signs of colitis including body weight loss, disease activity index increase, colon shortening, and colon tissue damage . It also increased claudin-3, ZO-1 and occludin expressions and decreased claudin-2 expression in the colon tissues of mice with colitis .
Treatment of Breast Cancer
Research has shown that Picroside III has potential for the treatment of breast cancer . It has been found to interact with NFκB and its associated proteins, which are potential targets for anticancer activity . In silico analysis of Picrosides was executed in order to get potential binding modes between ligand (Picrosides II) and NFκB .
Liver Protection
Modern pharmacological studies show that Picroside III, along with other picrosides, has protective effects on the liver .
Gallbladder Protection
Picroside III has also been found to have protective effects on the gallbladder .
Kidney Protection
Research has shown that Picroside III can protect the kidneys .
Protection against Cerebral Ischemia-Reperfusion
Picroside III has been found to have protective effects against cerebral ischemia-reperfusion .
Anti-Inflammatory Properties
Picroside III has been found to have anti-inflammatory properties .
Protection against Local Hypoxia Injury
Picroside III has been found to have protective effects against local hypoxia injury .
Mechanism of Action
Target of Action
Picroside III, an active ingredient of Picrorhiza scrophulariiflora, primarily targets the AMP-activated protein kinase (AMPK) and the PI3K-Akt pathway . AMPK is a key regulator of cellular energy homeostasis, while the PI3K-Akt pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .
Mode of Action
Picroside III interacts with its targets by promoting AMPK phosphorylation . This interaction leads to significant changes in the expression of several proteins, including claudin-3, ZO-1, occludin, and claudin-2 . In particular, Picroside III upregulates the expressions of claudin-3, ZO-1, and occludin, and downregulates the expression of claudin-2 .
Biochemical Pathways
The activation of AMPK by Picroside III affects several biochemical pathways. It promotes colonic mucosal wound healing and epithelial barrier function recovery . Additionally, Picroside III inhibits intestinal inflammation through the suppression of the PI3K-Akt pathway .
Pharmacokinetics
These studies could provide a basis for understanding the pharmacokinetics of Picroside III, given the structural similarities among these compounds .
Result of Action
The action of Picroside III results in significant alleviation of clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage . It also promotes wound healing and decreases the permeability of cell monolayers .
Action Environment
The action of Picroside III can be influenced by environmental factors. For instance, studies have shown that the production of Picroside III in Picrorhiza scrophulariiflora can vary under different culture conditions . .
Safety and Hazards
properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-GGKKSNITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346770 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picroside III | |
CAS RN |
770721-33-0 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Picroside III exert its therapeutic effect on colitis?
A1: Picroside III demonstrates a multi-pronged approach to ameliorating colitis. Firstly, it promotes the healing of wounds in the colonic mucosa [, ]. Secondly, it strengthens the epithelial barrier function in the colon, effectively reducing permeability and fortifying the gut lining [, ]. This barrier enhancement is linked to Picroside III's ability to upregulate the expression of crucial tight junction proteins like claudin-3, ZO-1, and occludin, while simultaneously downregulating claudin-2 [, ].
Q2: What is the role of AMPK in Picroside III's mechanism of action?
A2: Research suggests that Picroside III activates the AMPK pathway, both in vitro and in vivo []. Inhibiting AMPK significantly diminishes the positive effects of Picroside III on tight junction protein expression in TNF-α treated Caco-2 cells []. This suggests that AMPK activation plays a critical role in mediating the beneficial effects of Picroside III on intestinal barrier integrity.
Q3: Beyond its impact on the intestinal barrier, how else does Picroside III influence colitis?
A3: Picroside III demonstrates a modulatory effect on the gut microbiota, a key player in colitis development []. Studies indicate that pretreatment with Picroside III can effectively counteract the microbial dysbiosis commonly observed in colitis []. It achieves this by promoting the growth of beneficial bacteria like Lactobacillus murinus and Lactobacillus gasseri [], contributing to a healthier gut microbiome composition.
Q4: Does Picroside III affect any specific signaling pathways in colitis?
A4: Evidence suggests that Picroside III inhibits the PI3K-Akt signaling pathway, which plays a significant role in intestinal inflammation []. This inhibition was confirmed through RNA-seq analysis and experimental validation, revealing Picroside III's ability to significantly reduce Akt phosphorylation in the colon tissues of mice with colitis [].
Q5: What analytical techniques are used to study Picroside III and its effects?
A5: A variety of techniques are employed to study Picroside III. These include:
- UHPLC-ESI-MS/MS: This highly sensitive and selective method is used for the simultaneous quantitative determination of Picroside I, II, III, and IV in rat plasma, aiding in pharmacokinetic studies [, ].
- RNA-seq analysis: This technique helps to understand the gene expression changes induced by Picroside III in the colon, providing insights into its mechanism of action [].
- 16S rRNA sequencing: This method is used to analyze the composition and diversity of the gut microbiota, revealing the impact of Picroside III on microbial communities [].
Q6: Are there any known structural analogs of Picroside III and their potential relevance?
A6: Yes, Picroside I, II, and IV are structurally related iridoid glycosides found alongside Picroside III in Picrorhiza scrophulariiflora [, ]. Research into their individual properties and potential synergistic effects with Picroside III could be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



